molecular formula C21H18F2N4 B11317116 N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11317116
M. Wt: 364.4 g/mol
InChI Key: AKKOHJGZBOBEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Substituents:
    • Position 2: 4-Methylphenyl group, enhancing steric bulk and lipophilicity.
    • Positions 3 and 5: Methyl groups, modulating electronic effects and metabolic stability.
    • Position 7: 3,4-Difluorophenylamine, contributing to hydrogen-bonding interactions and target affinity .

This compound’s design aligns with structure–activity relationship (SAR) studies highlighting the importance of aryl and alkyl substituents in optimizing bioactivity and physicochemical properties .

Properties

Molecular Formula

C21H18F2N4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H18F2N4/c1-12-4-6-15(7-5-12)20-14(3)21-24-13(2)10-19(27(21)26-20)25-16-8-9-17(22)18(23)11-16/h4-11,25H,1-3H3

InChI Key

AKKOHJGZBOBEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the reaction of 5-aminopyrazole-4(N-benzoyl)carbohydrazide derivatives with appropriate triethylorthoesters . The reaction conditions often include the use of acetic anhydride and pyridine under reflux for a couple of hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can occur under specific conditions using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Derivatives with Varied N-Aryl Groups

Compound 32 : 3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Structural differences : Lacks methyl groups at positions 3 and 5; incorporates a pyridin-2-ylmethylamine at position 5.
  • Activity : Exhibits moderate antimycobacterial activity (MIC: 8 µg/mL against M. tuberculosis), attributed to the electron-withdrawing fluorine atoms enhancing target binding .
Compound 50 : 3-(4-Fluorophenyl)-5-phenyl-N-((6-(piperidin-1-yl)pyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Structural differences : Features a piperidinyl-substituted pyridine at position 7 and a single 4-fluorophenyl group at position 3.
  • Activity : Superior potency (MIC: 2 µg/mL) due to the basic piperidine moiety improving membrane permeability .
  • SAR Insight : Bulky N-aryl groups (e.g., 3,4-difluorophenyl in the target compound) may mimic the steric effects of piperidine, balancing potency and solubility .

Derivatives with Trifluoromethyl Modifications

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Structural differences : Replace the 3,5-dimethyl and 4-methylphenyl groups with a trifluoromethyl group at position 6.
  • Synthesis : Achieved via SNAr and Suzuki–Miyaura cross-coupling reactions, demonstrating versatility in introducing diverse substituents .

Analogs with Modified Physicochemical Profiles

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Structural differences : Substitutes the 3,4-difluorophenyl group with a 3,4-dimethoxyphenethyl chain.
  • Physicochemical properties: logP: 4.36 (higher than the target compound, likely due to methoxy groups). Polar surface area: 46.2 Ų, suggesting improved solubility compared to non-polar analogs .
  • SAR Insight : Methoxy groups may reduce cytotoxicity but could compromise target binding compared to fluorine .

Key Data Tables

Table 2. Physicochemical Comparison

Compound ID Molecular Weight Hydrogen Bond Donors Polar Surface Area (Ų)
Target Compound ~416 1 ~45
N-[2-(3,4-Dimethoxyphenyl)ethyl] analog 416.52 1 46.2
7-(Trifluoromethyl) analog ~350 0 30.5

Biological Activity

N-(3,4-difluorophenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic applications based on diverse sources.

Chemical Structure

The compound can be denoted by the following structural formula:

C18H18F2N4\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_4

It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines. In a study involving pyrazole derivatives, several compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting promising anticancer potential .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of microtubule assembly and induction of apoptosis. For example, certain derivatives were found to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death in cancer cells . The presence of fluorine substituents in the structure may enhance the lipophilicity and bioavailability of these compounds, potentially contributing to their efficacy.

Antiviral Activity

Some studies have explored the antiviral properties of related compounds. For instance, fluorinated derivatives have shown better activity against viruses like H5N1 and SARS-CoV-2 compared to their non-fluorinated counterparts . This suggests that this compound may also possess antiviral properties worthy of further investigation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step often includes the condensation of appropriate aldehydes and hydrazines.
  • Pyrimidine Formation : Subsequent cyclization leads to the formation of the pyrimidine moiety.
  • Substitution Reactions : Finally, necessary substitutions are made to introduce the difluorophenyl and methyl groups.

A detailed synthetic pathway can be represented as follows:

Starting MaterialsIntermediateFinal Product\text{Starting Materials}\rightarrow \text{Intermediate}\rightarrow \text{Final Product}

Study 1: Anticancer Activity

In a recent study focused on pyrazole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings indicated that this compound exhibited significant growth inhibition at low micromolar concentrations.

CompoundCell LineIC50 (μM)
1MDA-MB-2312.43
2HepG24.98
3LLC-PK1 (control)>20

Study 2: Antiviral Activity

Another research highlighted the antiviral potential of fluorinated compounds similar to this compound against SARS-CoV-2. The study demonstrated that these compounds could inhibit viral replication effectively.

CompoundVirusEC50 (μM)
ASARS-CoV-20.56
BH5N10.78

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.